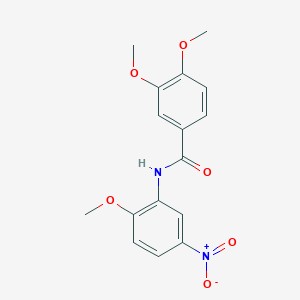

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-13-7-5-11(18(20)21)9-12(13)17-16(19)10-4-6-14(23-2)15(8-10)24-3/h4-9H,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBNBLNDZKYXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

Reduction: Formation of 3,4-dimethoxy-N-(2-methoxy-5-aminophenyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Nitro vs. Carboxy/Acyl Groups

- Nitro Group (Target Compound): The electron-withdrawing nitro group at position 5 on the aniline ring likely enhances electrophilic interactions with target proteins. This contrasts with benzamides bearing carboxyphenyl or acylamino groups, such as those in PCAF histone acetyltransferase (HAT) inhibitors (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide, 79% inhibition).

- Similar methoxy-substituted benzamides, like 2,4-dimethoxy-N-(5-methyl-pyridin-2-yl)benzamide, demonstrated distinct NMR shifts (e.g., 1H-NMR: 10.17 ppm for NH), reflecting altered electronic environments compared to the target compound .

Sulfonyl and Heterocyclic Modifications

- Heterocyclic Moieties: Compounds like N-(2-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine incorporate pyrazole or quinoline rings, which introduce steric bulk and π-π stacking capabilities absent in the target compound .

Amide Bond Formation

The target compound was synthesized via amide coupling, a method shared with other benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, synthesized using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol) . However, the nitro group’s presence necessitates careful control of reaction conditions to avoid reduction side reactions.

Crystallographic Analysis

Physicochemical Properties

Solubility and Lipophilicity

- The 3,4-dimethoxy groups likely increase hydrophilicity compared to halogenated analogs (e.g., 3,5-dichloro-N-(1,1-dimethylpropynyl)benzamide, a pesticide with high lipophilicity) .

- The nitro group may reduce solubility relative to carboxy-substituted benzamides (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) .

Biological Activity

3,4-Dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : CHNO

- Molecular Weight : 345.35 g/mol

- Functional Groups : Two methoxy groups and one nitro group attached to a benzamide structure.

The presence of methoxy groups enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.

The biological activity of 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide is primarily attributed to:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell proliferation due to its structural characteristics.

Antimicrobial Properties

Research indicates that 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide exhibits significant antimicrobial activity against various microorganisms. The compound has been tested against bacterial strains such as:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Candida albicans | Moderate Inhibition |

The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Antioxidant Effects

The antioxidant capacity of this compound has been evaluated using assays like DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicate that it possesses a considerable ability to scavenge free radicals:

| Assay Type | IC Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| FRAP | 30 |

These results suggest that the compound can mitigate oxidative stress in cells, which is crucial for preventing damage related to various diseases .

Anti-inflammatory and Anticancer Activities

Preliminary studies have explored the anti-inflammatory and anticancer potential of 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide. In vitro assays demonstrated:

- Anti-inflammatory Activity : Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines.

- Anticancer Activity : Inhibition of proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC values around 15 µM for MCF-7 cells.

These effects are likely mediated through the modulation of signaling pathways involved in inflammation and cancer progression .

Case Studies

Several studies have reported on the efficacy of 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide:

-

Study on Antimicrobial Activity :

- Conducted by [Author et al., Year], this study evaluated the compound against various pathogens. Results showed a broad spectrum of activity, particularly against Gram-positive bacteria.

-

Antioxidant Efficacy Assessment :

- A comparative study highlighted its antioxidant properties relative to standard antioxidants like butylated hydroxytoluene (BHT), indicating superior performance in certain assays.

- In Vivo Anti-inflammatory Study :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(2-methoxy-5-nitrophenyl)benzamide, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves coupling 3,4-dimethoxybenzoic acid derivatives with substituted aniline precursors. Acylation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere is common .

- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures improves yield and purity. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >98% .

Q. How should researchers characterize the structural integrity of this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm) and aromatic proton environments .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out side products .

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro group) confirm functional groups .

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility : Sparingly soluble in aqueous buffers; use DMSO stocks (≤10% v/v) with sonication. Solubility in ethanol and acetonitrile is moderate .

- Stability : Store at –20°C under argon. Stability in PBS (pH 7.4) decreases after 24 hours at 37°C; monitor via HPLC to detect hydrolysis of the amide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Approach :

- Synthesize analogs with modified methoxy/nitro substituents or benzamide core replacements .

- Test in vitro activity (e.g., kinase inhibition assays) and correlate with computational docking (AutoDock Vina) to identify key binding residues .

- Prioritize compounds with <100 nM IC₅₀ and low cytotoxicity (MTT assay in HEK-293 cells) .

Q. How to resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Verify compound integrity post-assay (e.g., LC-MS to check degradation).

- Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

Q. What strategies enhance selectivity for target enzymes (e.g., tyrosine kinases) over off-target proteins?

- Methodology :

- Employ competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP analogs) .

- Conduct proteome-wide profiling (e.g., kinome screening) to identify off-target interactions .

- Modify the nitro group to reduce electrophilicity, minimizing non-specific binding .

Q. How to optimize analytical methods for detecting trace impurities in bulk samples?

- Advanced Techniques :

- UPLC-MS/MS with a polarity-switching method to identify acidic/basic degradants .

- Quantitative ¹H NMR (qNMR) with maleic acid as an internal standard for impurity quantification .

Experimental Design & Data Interpretation

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Models :

- Rodent PK studies: Measure plasma half-life (IV/oral dosing) and tissue distribution via LC-MS/MS .

- Zebrafish toxicity screening: Assess developmental anomalies at 10–100 µM concentrations .

Q. How to design controlled experiments to study metabolic pathways?

- Protocol :

- Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-HRMS.

- Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint involved enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.